

# N-Nitroso-Salbutamol: A Comprehensive Technical Guide for Pharmaceutical Professionals

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | N-Nitroso-Salbutamol |           |
| Cat. No.:            | B13451198            | Get Quote |

An In-depth Review of Chemistry, Toxicology, and Analytical Control of a Critical Impurity

# **Executive Summary**

The emergence of N-nitrosamine impurities as a "cohort of concern" has presented a significant challenge to the pharmaceutical industry, demanding rigorous control and a deep understanding of their formation, toxicology, and analytical determination.[1][2] N-Nitroso-Salbutamol, a potential impurity in the widely used bronchodilator salbutamol, falls under this critical category. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the core aspects of N-Nitroso-Salbutamol, including its chemical properties, formation mechanisms, toxicological assessment, regulatory limits, and detailed analytical protocols for its detection and quantification.

#### Introduction to N-Nitroso-Salbutamol

**N-Nitroso-Salbutamol** is a nitrosamine drug substance-related impurity (NDSRI) that can form from the active pharmaceutical ingredient (API), salbutamol.[2] Its chemical structure is derived from the nitrosation of the secondary amine functional group present in the salbutamol molecule.[2] The presence of such impurities in pharmaceutical products is a major safety concern due to the well-documented carcinogenic potential of many N-nitroso compounds.[1] [2] Regulatory bodies, including the U.S. Food and Drug Administration (FDA), have established stringent guidelines to control these impurities to minimize patient risk.[1]



# **Chemical Properties and Formation**

A thorough understanding of the chemical characteristics and formation pathways of **N-Nitroso-Salbutamol** is fundamental to implementing effective control strategies.

#### **Chemical Profile**

**N-Nitroso-Salbutamol**, also known as N-(tert-butyl)-N-(2-hydroxy-2-(4-hydroxy-3-(hydroxymethyl)phenyl)ethyl)nitrous amide, is a white to off-white solid.[3] Its key chemical identifiers and properties are summarized in Table 1.

Table 1: Chemical Properties of N-Nitroso-Salbutamol

| Property          | Value                                                                                            | Reference(s) |
|-------------------|--------------------------------------------------------------------------------------------------|--------------|
| Chemical Name     | N-(tert-butyl)-N-(2-hydroxy-2-<br>(4-hydroxy-3-<br>(hydroxymethyl)phenyl)ethyl)ni<br>trous amide | [3][4][5][6] |
| Synonyms          | N-Nitroso Albuterol,<br>Salbutamol Nitroso Impurity 1                                            | [3][7]       |
| CAS Number        | 2919946-71-5                                                                                     | [1][2]       |
| Molecular Formula | C13H20N2O4                                                                                       | [3][8]       |
| Molecular Weight  | 268.31 g/mol                                                                                     | [2][3][8]    |
| Appearance        | White to Off-White Solid                                                                         | [3]          |

# **Formation Pathway**

**N-Nitroso-Salbutamol** is not typically a process-related impurity from the synthesis of salbutamol itself but rather a product of a reaction between salbutamol and a nitrosating agent. This reaction can occur during the manufacturing of the drug product, or even during storage under certain conditions.[2]

The core reaction involves the secondary amine of the salbutamol molecule and a nitrosating agent, which is often derived from nitrite ions (NO<sub>2</sub><sup>-</sup>) under acidic conditions.[2] Potential



# Foundational & Exploratory

Check Availability & Pricing

sources of nitrites can include excipients, water, or even leachables from packaging materials.

The general mechanism for the formation of **N-Nitroso-Salbutamol** is depicted in the following diagram:





Click to download full resolution via product page

Figure 1: Generalized formation pathway of **N-Nitroso-Salbutamol**.



Factors influencing the rate of formation include the concentration of both salbutamol and the nitrosating agent, pH, temperature, and the presence of catalysts or inhibitors.[2] The reaction is often favored at an optimal pH where there is a sufficient concentration of both the nitrosating agent and the unprotonated amine.[2]

# **Toxicological Profile and Risk Assessment**

The primary toxicological concern with N-nitrosamines is their potential carcinogenicity.[2] Most N-nitroso compounds are not directly carcinogenic but require metabolic activation to exert their genotoxic effects.[9]

## **Mechanism of Genotoxicity**

The genotoxicity of many N-nitrosamines is initiated by metabolic activation, primarily through cytochrome P450 (CYP) enzymes in the liver.[8][9] This process, known as  $\alpha$ -hydroxylation, leads to the formation of unstable intermediates that can ultimately generate highly reactive alkylating agents (e.g., carbocations). These electrophilic species can then react with nucleophilic sites on DNA, forming DNA adducts.[9][10] If not repaired, these adducts can lead to mutations during DNA replication, which is a critical step in the initiation of cancer.[9]

While specific studies on the metabolic activation of **N-Nitroso-Salbutamol** are not widely available, the general pathway is illustrated below.





Click to download full resolution via product page

Figure 2: Generalized metabolic activation pathway of N-nitrosamines.



It has been noted that the bulky t-butyl group adjacent to the nitroso-group in **N-Nitroso-Salbutamol** may cause steric hindrance, potentially impeding its metabolic activation and interaction with biological macromolecules.[1] This steric hindrance is thought to reduce its toxic potential compared to smaller, more potent nitrosamines like N-nitrosodimethylamine (NDMA).[11]

### **Genotoxicity Data**

Specific toxicological studies on **N-Nitroso-Salbutamol** are limited. However, it has been reported that the nitrosation product of salbutamol is positive in a bacterial genotoxicity assay (Ames test) with S9 metabolic activation.[1] This finding is significant as there is a strong correlation between positive results in the enhanced Ames test and the induction of micronuclei in human cells for other NDSRIs.[1]

## Regulatory Acceptable Intake (AI) Limits

Regulatory agencies have established acceptable intake (AI) limits for various nitrosamine impurities to ensure patient safety. The AI represents a level of exposure with a very low risk of cancer over a lifetime. For **N-Nitroso-Salbutamol** (referred to as N-nitroso-albuterol by the FDA), the established AI limit is 1500 ng/day.[7][12][13] This limit is based on the FDA's "Carcinogenic Potency Categorization Approach" (CPCA), which classifies **N-Nitroso-Salbutamol** into Potency Category 5, the lowest potency category.[7][12][13]

Table 2: Regulatory Limits for N-Nitroso-Salbutamol

| Regulatory Body | Impurity                                      | Potency Category | Acceptable Intake<br>(AI) Limit |
|-----------------|-----------------------------------------------|------------------|---------------------------------|
| U.S. FDA        | N-Nitroso-Salbutamol<br>(N-nitroso-albuterol) | 5                | 1500 ng/day                     |
| Health Canada   | N-nitroso-salbutamol                          | 5                | 1500 ng/day                     |

# **Analytical Methodologies**

The detection and quantification of trace levels of **N-Nitroso-Salbutamol** require highly sensitive and specific analytical methods. Liquid Chromatography-Tandem Mass Spectrometry



(LC-MS/MS) is the technique of choice for this purpose.

### **Experimental Protocols**

Regulatory bodies such as the Health Sciences Authority (HSA) of Singapore and the Taiwan Food and Drug Administration (TFDA) have published detailed methods for the determination of **N-Nitroso-Salbutamol** in both drug substances and drug products.[14][15] These methods provide a robust framework for quality control and regulatory submissions.

Workflow for Analysis of **N-Nitroso-Salbutamol**:



Click to download full resolution via product page

Figure 3: General workflow for **N-Nitroso-Salbutamol** analysis.

#### 4.1.1. Sample Preparation (HSA Method for Drug Product)

- Weigh an amount of powdered sample equivalent to 10 mg of salbutamol drug substance into a 15 mL polypropylene conical centrifuge tube.[14]
- Add 10 mL of deionized water.[14]
- Vortex to mix well and sonicate for 10 minutes.[14]
- Centrifuge at 3500 rpm for 5 minutes.[14]
- Filter the supernatant through a 0.2 μm Nylon membrane filter into an HPLC vial.[14]

#### 4.1.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following tables summarize the typical LC-MS/MS parameters from published regulatory methods. It is crucial to note that these parameters may need to be optimized for different instrument setups.



Table 3: Liquid Chromatography Parameters

| Parameter      | HSA Method                                     | TFDA Method                                          |
|----------------|------------------------------------------------|------------------------------------------------------|
| Column         | Hypersil GOLD (150x2.1 mm, 3 μm) or equivalent | XSelect HSS T3 (150x3 mm,<br>3.5 μm) or equivalent   |
| Column Temp.   | 40 °C                                          | 40 °C                                                |
| Mobile Phase A | 0.1% Formic Acid in Water                      | 0.1% Formic Acid in Water                            |
| Mobile Phase B | 0.1% Formic Acid in Methanol                   | 0.1% Formic Acid and 20%<br>Acetonitrile in Methanol |
| Flow Rate      | 0.3 mL/min                                     | 0.6 mL/min                                           |
| Injection Vol. | 5 μL                                           | 10 μL                                                |
| Gradient       | Yes (Specific gradient not detailed here)      | Yes (Specific gradient not detailed here)            |

References:[14][15]

Table 4: Mass Spectrometry Parameters

| Parameter                      | HSA Method                         | TFDA Method                        |
|--------------------------------|------------------------------------|------------------------------------|
| Ion Source                     | Electrospray Ionization (ESI)      | Electrospray Ionization (ESI)      |
| Detection Mode                 | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z)            | 267.1                              | 267                                |
| Product Ion (m/z) - Quantifier | 151.0                              | 151                                |
| Product Ion (m/z) - Qualifier  | 162.9                              | 204                                |

References:[14][15]

## **Method Validation Parameters**



Validation of the analytical method is critical to ensure its suitability for its intended purpose. Key validation parameters from the HSA method are presented in Table 5.

Table 5: Method Validation Data (HSA Method)

| Parameter                     | Value                                     |
|-------------------------------|-------------------------------------------|
| Limit of Detection (LOD)      | 0.1 μg/g (with respect to drug substance) |
| Limit of Quantification (LOQ) | 0.2 μg/g (with respect to drug substance) |
| Recovery %                    | 70-125%                                   |
| Linearity (r²)                | > 0.99                                    |

Reference:[14]

### **Conclusion and Recommendations**

**N-Nitroso-Salbutamol** is a critical potential impurity in salbutamol-containing drug products that requires careful monitoring and control. While its carcinogenic potency is predicted to be low due to its chemical structure, its presence must be managed in line with global regulatory expectations for nitrosamine impurities.

For drug development professionals, a proactive approach is essential. This includes:

- Risk Assessment: Conducting a thorough risk assessment to identify potential sources of nitrites and conditions that could lead to the formation of N-Nitroso-Salbutamol in both the API and the finished product.
- Analytical Testing: Implementing sensitive and validated analytical methods, such as the LC-MS/MS protocols outlined in this guide, for the routine monitoring of this impurity.
- Control Strategy: Developing and implementing a robust control strategy to mitigate the risk
  of N-Nitroso-Salbutamol formation. This may involve sourcing low-nitrite excipients,
  optimizing manufacturing process parameters, and considering the use of nitrosation
  inhibitors in the formulation.



Continued research into the specific toxicological profile of **N-Nitroso-Salbutamol** will further refine risk assessments and ensure the ongoing safety and quality of salbutamol-containing medicines for patients worldwide.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. N-Nitroso-Salbutamol | 2919946-71-5 | Benchchem [benchchem.com]
- 2. hsa.gov.sg [hsa.gov.sg]
- 3. researchgate.net [researchgate.net]
- 4. fda.gov.tw [fda.gov.tw]
- 5. Nitrosamines New WHO Guidance Provides Expanded Risk Assessment Considerations [pharmaceuticalonline.com]
- 6. N-Nitroso-Salbutamol | CAS 2919946-71-5 | LGC Standards [lgcstandards.com]
- 7. researchgate.net [researchgate.net]
- 8. Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nitrosamines crisis in pharmaceuticals Insights on toxicological implications, root causes and risk assessment: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNA adduct formation from tobacco-specific N-nitrosamines PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. microbiozindia.com [microbiozindia.com]
- 12. veeprho.com [veeprho.com]
- 13. Practical and Science-Based Strategy for Establishing Acceptable Intakes for Drug Product N-Nitrosamine Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of the cytochrome P450 isozymes involved in the metabolism of Nnitrosodipropyl-,N-nitrosodibutyl- and N-nitroso-n-butyl-n-propylamine - PubMed [pubmed.ncbi.nlm.nih.gov]



- 15. Airway Peroxidases Catalyze Nitration of the β2-Agonist Salbutamol and Decrease Its Pharmacological Activity PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [N-Nitroso-Salbutamol: A Comprehensive Technical Guide for Pharmaceutical Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13451198#n-nitroso-salbutamol-as-a-pharmaceutical-impurity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com